![molecular formula C14H19N3O3S B2967781 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide CAS No. 2034426-60-1](/img/structure/B2967781.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide” is a complex organic compound. It contains a bicyclo[3.2.1]octane structure, which is a type of bicyclic compound (a compound containing two fused rings). The compound also contains a nicotinamide group, which is a form of vitamin B3 .

Synthesis Analysis

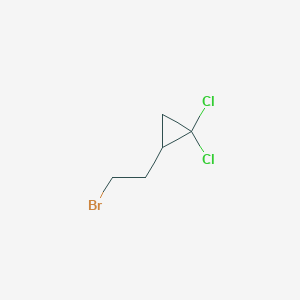

While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[3.2.1]octane structures has been reported. For example, 8-disubstituted bicyclo[3.2.1]octane-3-ones have been synthesized through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Applications De Recherche Scientifique

Atom-Transfer Radical Cyclizations

- Research by Flynn et al. (1992) explored the use of related compounds in atom-transfer radical cyclizations, a process involving initial iodine atom-transfer annulation followed by ionic cyclization. This process could potentially be applicable to the synthesis of complex molecules, including N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide (Flynn, Zabrowski, & Nosal, 1992).

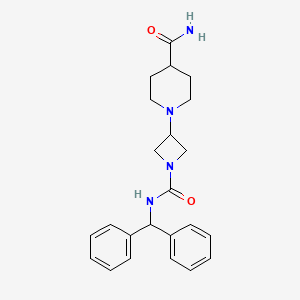

Erythroid Differentiation of Murine Erythroleukemia Cells

- Terada et al. (1979) investigated nicotinamide and its analogues for their role in inducing differentiation of murine erythroleukemia cells. This suggests potential applications in cellular differentiation and cancer research (Terada, Fujiki, Marks, & Sugimura, 1979).

Role in Metabolic Pathways

- Riederer et al. (2009) studied Nicotinamide N-methyltransferase (NNMT) in adipocytes and human and murine adipose tissue, indicating potential applications in metabolic studies and possibly in understanding obesity and diabetes (Riederer, Erwa, Zimmermann, Frank, & Zechner, 2009).

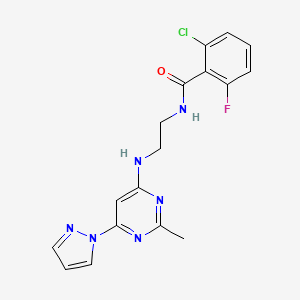

Agonist of Alpha7 Nicotinic Acetylcholine Receptor

- Wishka et al. (2006) and Mazurov et al. (2012) discovered compounds structurally similar to this compound as agonists of the alpha7 nicotinic acetylcholine receptor. This indicates potential applications in treating cognitive deficits in conditions like schizophrenia (Wishka et al., 2006) (Mazurov, Kombo, Hauser, Miao, Dull, Genus, Fedorov, Benson, Sidach, Xiao, Hammond, James, Miller, & Yohannes, 2012).

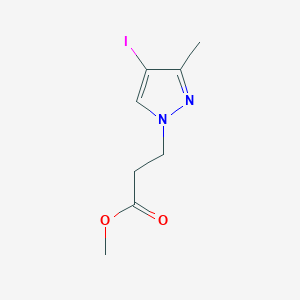

Substrate Recognition in NNMT

- Studies by Peng et al. (2011) and others on NNMT highlight its role in metabolic pathways and its potential as a target for cancer therapy, providing insights into substrate recognition and catalysis (Peng, Sartini, Pozzi, Wilk, Emanuelli, & Yee, 2011).

NNMT Inhibitors for Disease Treatment

- Hayashi et al. (2021) and others have explored macrocyclic peptides as novel NNMT inhibitors, indicating potential therapeutic applications in diseases like cancer, diabetes, and obesity (Hayashi, Uehara, Yamamoto, Cary, Nishikawa, Ueda, Ozasa, Mihara, Yoshimura, Kawai, Ono, Yamamoto, Fumoto, & Mikamiyama, 2021).

DNA Damage Repair

- Berger and Sikorski (1980) found that nicotinamide stimulates DNA repair synthesis in human lymphocytes, suggesting potential applications in understanding and enhancing DNA repair mechanisms (Berger & Sikorski, 1980).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-21(19,20)17-12-4-5-13(17)8-11(7-12)16-14(18)10-3-2-6-15-9-10/h2-3,6,9,11-13H,4-5,7-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMGZJMSUFRSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2967699.png)

![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)

![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)

![N'-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B2967708.png)

![2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2967712.png)

![methyl 3-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2967714.png)